molecular formula C6H10Cl2O B12565123 5,5-Dichlorohexanal CAS No. 165260-19-5

5,5-Dichlorohexanal

Cat. No.: B12565123
CAS No.: 165260-19-5
M. Wt: 169.05 g/mol
InChI Key: HRYAOODZAIZDHF-UHFFFAOYSA-N
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Description

5,5-Dichlorohexanal is an organic compound with the molecular formula C6H10Cl2O. It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms attached to the fifth carbon of a hexanal chain. This compound is of interest in various chemical and industrial applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-Dichlorohexanal can be synthesized through several methods. One common approach involves the chlorination of hexanal. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5,5-Dichlorohexanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5,5-dichlorohexanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 5,5-dichlorohexanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Dichlorohexanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dichlorohexanal involves its reactivity with various biological and chemical targets. The presence of chlorine atoms enhances its electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions where this compound acts as an electrophilic reagent .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorohexanal: Similar structure but with chlorine atoms on the second and third carbons.

    1,5-Dichlorohexane: A dichlorinated hexane with chlorine atoms on the first and fifth carbons.

    5,7-Dichlorokynurenic acid: A dichlorinated derivative of kynurenic acid.

Uniqueness

5,5-Dichlorohexanal is unique due to the specific positioning of chlorine atoms, which imparts distinct reactivity and properties compared to other dichlorinated compounds. This positioning influences its chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

CAS No.

165260-19-5

Molecular Formula

C6H10Cl2O

Molecular Weight

169.05 g/mol

IUPAC Name

5,5-dichlorohexanal

InChI

InChI=1S/C6H10Cl2O/c1-6(7,8)4-2-3-5-9/h5H,2-4H2,1H3

InChI Key

HRYAOODZAIZDHF-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC=O)(Cl)Cl

Origin of Product

United States

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